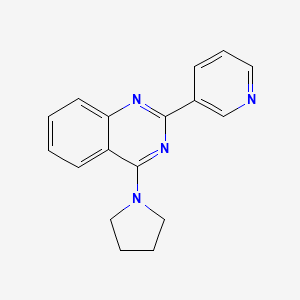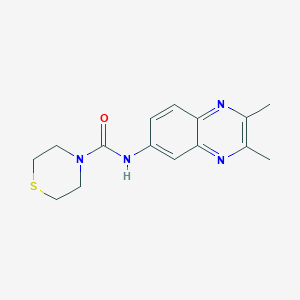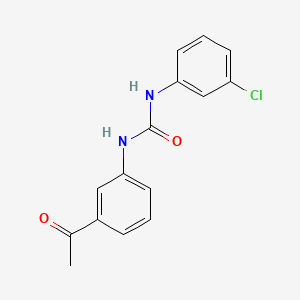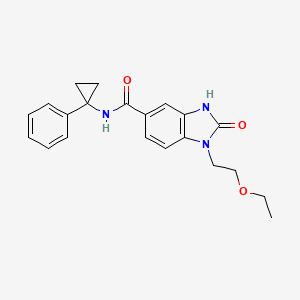
4-(2,3-DIMETHYLPHENYL)-N-(3-PYRIDINYL)-1-PIPERAZINECARBOTHIOAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-DIMETHYLPHENYL)-N-(3-PYRIDINYL)-1-PIPERAZINECARBOTHIOAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring bonded to a pyridine moiety and a dimethylphenyl group, making it a versatile molecule for research and industrial purposes.
Applications De Recherche Scientifique
4-(2,3-DIMETHYLPHENYL)-N-(3-PYRIDINYL)-1-PIPERAZINECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and catalysts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-DIMETHYLPHENYL)-N-(3-PYRIDINYL)-1-PIPERAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethylphenylamine with 3-pyridinecarboxylic acid chloride in the presence of a base to form an amide intermediate. This intermediate is then reacted with piperazine and thiophosgene under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,3-DIMETHYLPHENYL)-N-(3-PYRIDINYL)-1-PIPERAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives.
Mécanisme D'action
The mechanism of action of 4-(2,3-DIMETHYLPHENYL)-N-(3-PYRIDINYL)-1-PIPERAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[5-(2,3-Dimethylphenyl)-3-pyridinyl]ethanone
- (2,3-dimethylphenyl)-pyridin-3-ylmethanone
Uniqueness
4-(2,3-DIMETHYLPHENYL)-N-(3-PYRIDINYL)-1-PIPERAZINECARBOTHIOAMIDE stands out due to its unique combination of a piperazine ring, pyridine moiety, and dimethylphenyl group. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
4-(2,3-dimethylphenyl)-N-pyridin-3-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4S/c1-14-5-3-7-17(15(14)2)21-9-11-22(12-10-21)18(23)20-16-6-4-8-19-13-16/h3-8,13H,9-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJURQROLZAHAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=S)NC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-ethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B5573323.png)

![3-{[(2-tert-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5573339.png)

![2-[4-acetyl-2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetic acid](/img/structure/B5573350.png)
![5,7-DIMETHYL-N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE](/img/structure/B5573352.png)

![(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one](/img/structure/B5573362.png)

![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5573366.png)
![1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5573374.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5573384.png)

